

Spectroscopic Analysis of 1-Nitropentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Nitropentane**

Cat. No.: **B1594721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-nitropentane** ($C_5H_{11}NO_2$), a nitroalkane of interest in various chemical and pharmaceutical research areas. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **1-nitropentane** reveals characteristic absorption bands that are indicative of its functional groups, most notably the nitro ($-NO_2$) group.

Table 1: Infrared Spectroscopy Data for **1-Nitropentane**

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
Asymmetric N-O Stretch	1550 - 1500	Strong
Symmetric N-O Stretch	1390 - 1330	Strong
C-H Stretch (alkane)	~2850 - 2960	Strong
C-N Stretch	~850 - 920	Medium

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of neat (undiluted) **1-nitropentane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

- Mode: Transmittance or Absorbance
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: Typically 4 cm^{-1}
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty sample holder is recorded prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **1-nitropentane**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1-nitropentane** shows distinct signals for the different proton environments in the molecule. The methylene group adjacent to the electron-withdrawing nitro group is significantly deshielded and appears furthest downfield.

Table 2: ^1H NMR Spectroscopy Data for **1-Nitropentane**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
-CH ₂ -NO ₂ (H α)	~4.38	Triplet (t)
-CH ₂ -CH ₂ NO ₂ (H β)	~2.02	Multiplet (m)
-CH ₂ -CH ₂ CH ₃ (H γ , H δ)	~1.3-1.5	Multiplet (m)
-CH ₃ (H ϵ)	~0.93	Triplet (t)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1-nitropentane** displays five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopy Data for **1-Nitropentane**

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (-CH ₂ NO ₂)	~75.9
C2 (-CH ₂ CH ₂ NO ₂)	~28.5
C3 (-CH ₂ CH ₂ CH ₃)	~25.8
C4 (-CH ₂ CH ₃)	~22.1
C5 (-CH ₃)	~13.7

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **1-nitropentane** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Data Acquisition:

- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Data Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 128-1024 scans, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-100 ppm.

Mass Spectrometry (MS)

Mass spectrometry of **1-nitropentane** provides information about its molecular weight and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for **1-Nitropentane**

m/z	Relative Abundance	Proposed Fragment Ion
117	Low	[C ₅ H ₁₁ NO ₂] ⁺ (Molecular Ion)
71	Moderate	[C ₅ H ₁₁] ⁺ (Loss of NO ₂)
43	High (Base Peak)	[C ₃ H ₇] ⁺ (Propyl cation)
41	High	[C ₃ H ₅] ⁺ (Allyl cation)
29	High	[C ₂ H ₅] ⁺ (Ethyl cation)

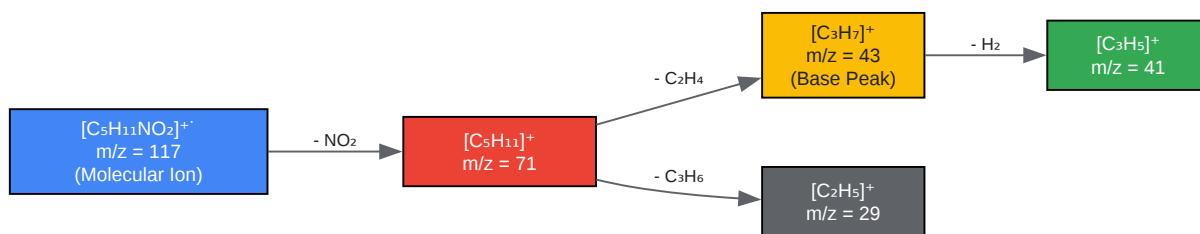
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **1-nitropentane** is prepared in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

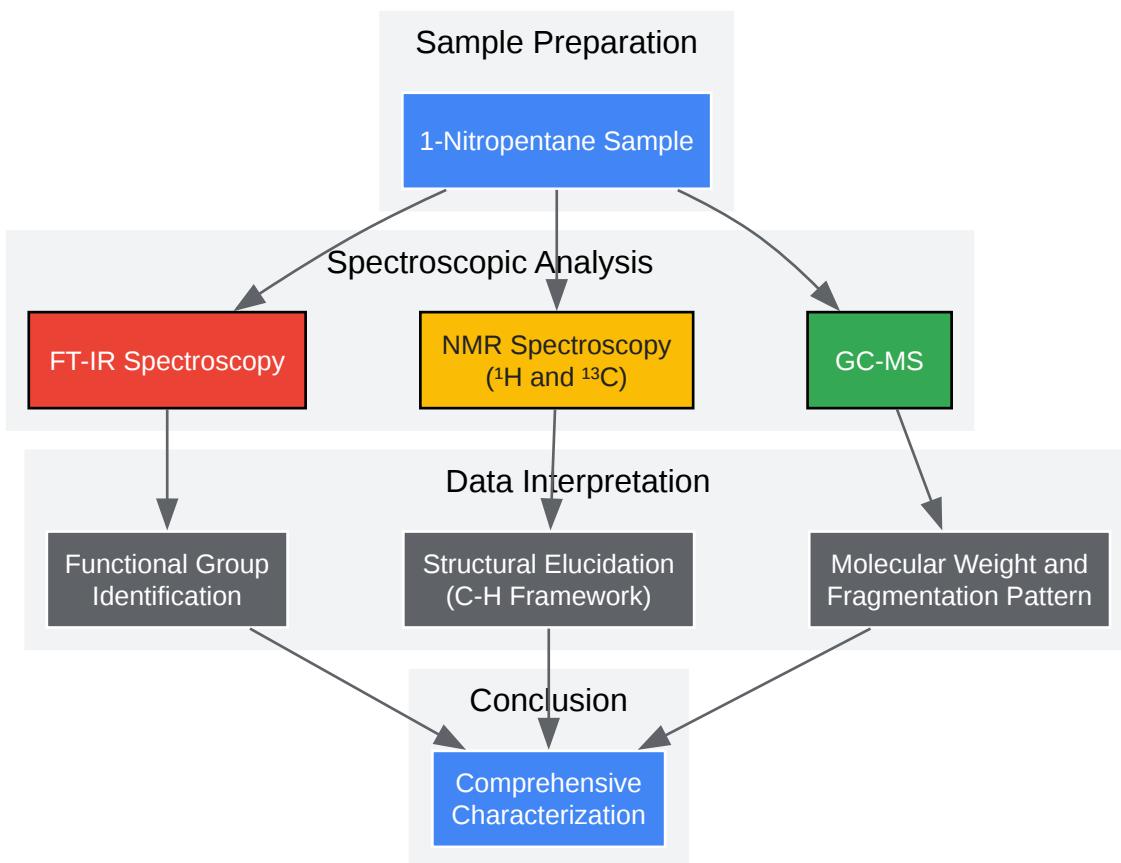

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 20-200.
- Scan Mode: Full scan.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathway of **1-nitropentane** under electron ionization.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **1-nitropentane** in EI-MS.

Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of **1-nitropentane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1-nitropentane**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Nitropentane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1594721#spectroscopic-data-of-1-nitropentane-ir-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com